

Metazachlor ESA: An In-Depth Technical Guide to a Prevalent Water Contaminant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: metazachlor ESA

Cat. No.: B6595042

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metazachlor, a widely used chloroacetamide herbicide, undergoes transformation in the environment to form more persistent and mobile metabolites. Among these, Metazachlor Ethanesulfonic Acid (**metazachlor ESA**) has emerged as a significant water contaminant frequently detected in European surface and groundwater, often at concentrations exceeding its parent compound. This technical guide provides a comprehensive overview of **metazachlor ESA**, including its chemical properties, environmental fate, analytical detection methodologies, toxicological significance, and regulatory landscape. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to support researchers and professionals in understanding and addressing the challenges posed by this emergent contaminant.

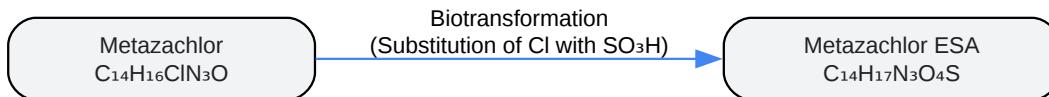
Introduction

The extensive use of pesticides in modern agriculture has led to the widespread presence of their residues and transformation products in the environment. Metazachlor is a selective herbicide used for the pre-emergence control of annual grasses and broad-leaved weeds in a variety of crops.^[1] While the parent compound can degrade in the soil, its metabolites, such as **metazachlor ESA**, are of increasing concern due to their higher polarity, mobility, and persistence in the aquatic environment.^{[2][3]} The frequent detection of **metazachlor ESA** in

water bodies across Europe highlights the need for a thorough understanding of its behavior, potential risks, and the analytical methods required for its monitoring.[4][5]

Chemical and Physical Properties

Metazachlor ESA is an organosulfonic acid and a metabolite of the herbicide metazachlor.[3] Its chemical structure and properties are distinct from the parent compound, contributing to its environmental behavior.


Property	Value	Source
IUPAC Name	2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid	[3]
Molecular Formula	C ₁₄ H ₁₇ N ₃ O ₄ S	[3]
Molecular Weight	323.37 g/mol	[3]
CAS Number	172960-62-2	[3]

Environmental Fate and Degradation

Metazachlor degrades in the soil and water, leading to the formation of several metabolites, including **metazachlor ESA** and metazachlor oxanilic acid (OA).[2] The transformation to the ESA metabolite involves the substitution of the chlorine atom with a sulfonic acid group, which significantly increases its water solubility and mobility, facilitating its leaching into groundwater and transport into surface waters.[2] Due to its high environmental persistence, concentrations of **metazachlor ESA** can continue to rise in water bodies for several weeks to months after the application of the parent herbicide.[2]

Below is a diagram illustrating the degradation pathway from metazachlor to its ESA metabolite.

Degradation Pathway of Metazachlor to Metazachlor ESA

[Click to download full resolution via product page](#)

Caption: Degradation of Metazachlor to its ESA metabolite.

Occurrence in European Waters

Monitoring studies across Europe have consistently detected metazachlor and its metabolites in both surface water and groundwater.^{[4][5][6]} Exceedances of the European Union's drinking water standard for individual pesticides (0.1 µg/L) have been reported for metazachlor and its relevant metabolites.^[4] In many cases, the concentration of **metazachlor ESA** is found to be higher than that of the parent metazachlor.^[2]

Water Body Type	Country/Region	Concentration Range of Metazachlor ESA (ng/L)	Reference
Groundwater	Europe	> 100 ng/L in some monitoring sites	[4]
Surface Water	Germany	Up to 4,800 ng/L (4.8 µg/L)	[2]
Rivers	Danube and Tisza	Average concentrations of 0.01-0.08 µg/L (10-80 ng/L)	[2]

Analytical Methodology: Detection and Quantification

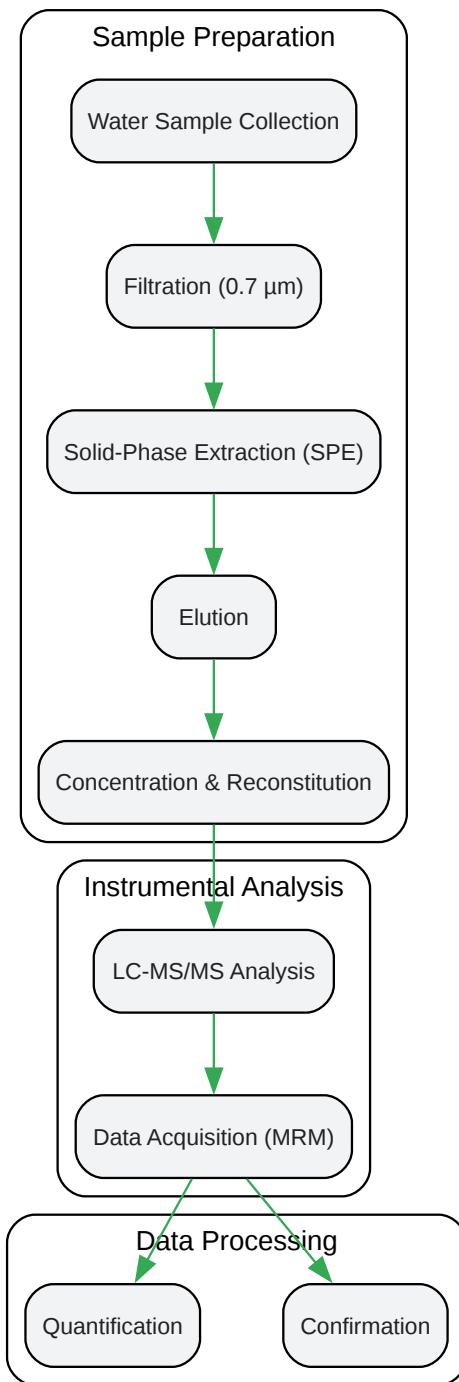
The standard method for the analysis of **metazachlor ESA** in water samples is based on Solid-Phase Extraction (SPE) for sample pre-concentration and clean-up, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.^[7] ^[8]^[9]^[10] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the contaminant.

Experimental Protocol: SPE and LC-MS/MS Analysis

This protocol provides a representative workflow for the determination of **metazachlor ESA** in water samples.

1. Sample Preparation and Extraction (SPE)

- Filtration: Filter water samples (typically 1 L) through a 0.7-µm glass fiber filter to remove suspended solids.^[7]
- Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by deionized water.^[8]
- Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 10-20 mL/min).^[7]^[8]
- Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.
- Elution: Elute the trapped analytes from the cartridge using an appropriate solvent, such as methanol or a mixture of dichloromethane and methanol.^[7]
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture).^[7]


2. Instrumental Analysis (LC-MS/MS)

- Chromatographic Separation:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reverse-phase C18 column is commonly used.[7]
 - Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate modifier) and an organic solvent like acetonitrile or methanol.[7]
 - Injection Volume: Typically 1-10 μL .[7]
- Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is typically used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[7]
 - Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of pesticide metabolites in water.

General Workflow for Pesticide Metabolite Analysis in Water

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. health.state.mn.us [health.state.mn.us]
- 2. researchgate.net [researchgate.net]
- 3. metazachlor ESA | C14H17N3O4S | CID 86290102 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 5. Bot Verification hidropolitikakademi.org]
- 6. Pesticides in rivers, lakes and groundwater in Europe (Indicator) | Indicators and signals | European zero pollution dashboards (EEA) eea.europa.eu]
- 7. agilent.com [agilent.com]
- 8. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC pmc.ncbi.nlm.nih.gov]
- 9. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry
[pubs.usgs.gov]
- To cite this document: BenchChem. [Metazachlor ESA: An In-Depth Technical Guide to a Prevalent Water Contaminant]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6595042#metazachlor-esa-as-a-water-contaminant>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com